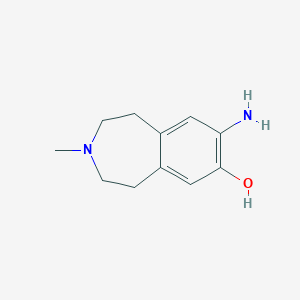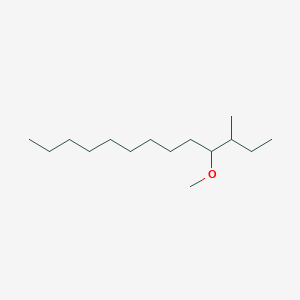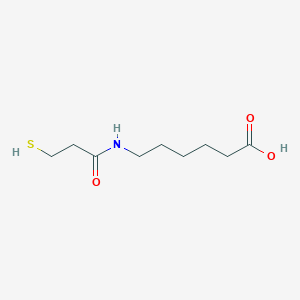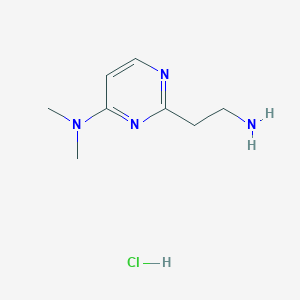![molecular formula C10H21N3S B12626049 N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-97-4](/img/structure/B12626049.png)
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of tert-butyl isothiocyanate with a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butyl isothiocyanate} + \text{Pyrrolidine derivative} \rightarrow \text{N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea} ]
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
N-tert-Butyl-N’-(2-pyridinyl)thiourea: Similar in structure and used in similar applications.
Uniqueness
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
921611-97-4 |
|---|---|
Formule moléculaire |
C10H21N3S |
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
1-tert-butyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-10(2,3)13-9(14)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)/t8-/m0/s1 |
Clé InChI |
VIEGKAHDIWZWJC-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)NC(=S)NC[C@@H]1CCCN1 |
SMILES canonique |
CC(C)(C)NC(=S)NCC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)

![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)



![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)


